![molecular formula C17H20FNO4 B2847640 Methyl 6-(3-fluoro-4-methoxybenzoyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034455-21-3](/img/structure/B2847640.png)
Methyl 6-(3-fluoro-4-methoxybenzoyl)-6-azaspiro[2.5]octane-1-carboxylate
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Description
Methyl 6-(3-fluoro-4-methoxybenzoyl)-6-azaspiro[2.5]octane-1-carboxylate, also known as FMOC-L-Arg(Pbf)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of arginine, an amino acid that is essential for protein synthesis and other cellular processes.
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis and characterization of compounds related to Methyl 6-(3-fluoro-4-methoxybenzoyl)-6-azaspiro[2.5]octane-1-carboxylate. For example, studies on the synthesis of spirocyclic and azaspirocyclic compounds have shown the versatility of these frameworks in generating structurally diverse molecules. Spirocyclic compounds have been synthesized through various methods, including [3+2] cycloaddition reactions, highlighting their potential as intermediates in pharmaceutical development (Chiaroni et al., 2000).
Biological Applications
The unique structural features of spirocyclic and azaspirocyclic compounds have been explored for their biological activities. For instance, novel hydantoin derivatives, which share structural similarities with the target compound, have shown promising anti-tumor and anti-angiogenic activities. These activities are particularly noted in their ability to inhibit VEGF secretion in cancer cells, suggesting a potential for therapeutic applications in oncology (Basappa et al., 2009).
properties
IUPAC Name |
methyl 6-(3-fluoro-4-methoxybenzoyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4/c1-22-14-4-3-11(9-13(14)18)15(20)19-7-5-17(6-8-19)10-12(17)16(21)23-2/h3-4,9,12H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUMDHHUQBEGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC3C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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